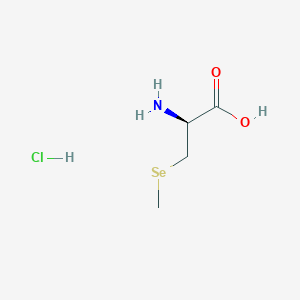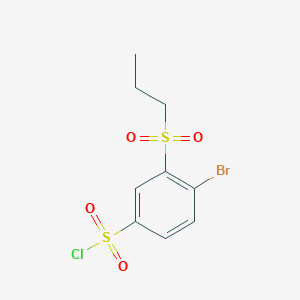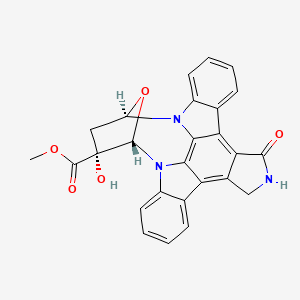
3-(Methylseleno)-D-Ala-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylseleno)-D-Ala-OH.HCl typically involves the incorporation of selenium into an alanine derivative. One common method is the selenation of alanine using methylselenol. The reaction conditions often require a controlled environment to prevent oxidation and ensure the stability of the selenium compound. The process may involve the use of protective groups to shield reactive sites on the molecule during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes steps such as:
Selenation: Introducing selenium into the alanine structure.
Purification: Removing impurities through techniques like crystallization or chromatography.
Hydrochloride Formation: Converting the free base into its hydrochloride salt to enhance stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylseleno)-D-Ala-OH.HCl undergoes various chemical reactions, including:
Oxidation: Selenium in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced back to its selenol form.
Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ozone (O₃).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Selenoxides: Formed through oxidation.
Selenones: Further oxidation products.
Substituted Derivatives: Depending on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
3-(Methylseleno)-D-Ala-OH.HCl has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenoproteins and its antioxidant properties.
Medicine: Investigated for potential therapeutic applications, including cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Methylseleno)-D-Ala-OH.HCl involves its incorporation into selenoproteins, where it plays a role in redox reactions and antioxidant defense. The selenium atom in the compound can undergo redox cycling, which helps in neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.
Methylselenocysteine: An analog of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness
3-(Methylseleno)-D-Ala-OH.HCl is unique due to its specific structure, which allows it to be used in targeted applications where other selenium compounds may not be as effective. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H10ClNO2Se |
|---|---|
Peso molecular |
218.55 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Clave InChI |
JMPVTFHGWJDSDV-AENDTGMFSA-N |
SMILES isomérico |
C[Se]C[C@H](C(=O)O)N.Cl |
SMILES canónico |
C[Se]CC(C(=O)O)N.Cl |
Solubilidad |
>32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)





